molecular formula C11H14ClN B13531049 2-(2-Chloro-5-methylphenyl)pyrrolidine

2-(2-Chloro-5-methylphenyl)pyrrolidine

Cat. No.: B13531049
M. Wt: 195.69 g/mol
InChI Key: JPODNSQCQXXELK-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methylphenyl)pyrrolidine typically involves the reaction of 2-chloro-5-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-5-methylphenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)pyrrolidine
  • 2-(2-Methylphenyl)pyrrolidine
  • 2-(2-Bromophenyl)pyrrolidine

Comparison: 2-(2-Chloro-5-methylphenyl)pyrrolidine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 2-(2-Chlorophenyl)pyrrolidine, the additional methyl group may enhance its lipophilicity and potentially alter its binding affinity to biological targets. Similarly, the chloro substituent can impact the compound’s electronic properties, making it distinct from 2-(2-Methylphenyl)pyrrolidine.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(2-chloro-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

JPODNSQCQXXELK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2CCCN2

Origin of Product

United States

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